molecular formula C10H18Cl2N2 B2403707 2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride CAS No. 31748-68-2

2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride

Cat. No.: B2403707
CAS No.: 31748-68-2
M. Wt: 237.17
InChI Key: VFCYSKXWMODSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HClThis compound is a derivative of phenylethylamine, a naturally occurring monoamine alkaloid found in trace amounts in the human brain and other mammalian species.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c11-7-5-9-1-2-10(4-3-9)6-8-12;;/h1-4H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCYSKXWMODSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31748-68-2
Record name 2-[4-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride typically involves the reaction of 4-bromo-2-nitrobenzene with ethylenediamine under specific conditions. The reaction proceeds through a series of steps including reduction and substitution reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Neuropharmacology

Research indicates that 2-[4-(2-Aminoethyl)phenyl]ethanamine; dihydrochloride may influence neurotransmitter systems, particularly those involving catecholamines. It has been investigated for:

  • Dopaminergic activity , which could be beneficial in treating disorders like Parkinson's disease.
  • Adrenergic receptor modulation , potentially aiding in conditions such as hypertension and heart failure .

Cardiovascular Applications

The compound has shown promise in cardiovascular research, particularly in:

  • Improving cardiac output in models of congestive heart failure.
  • Vasodilation effects , which may contribute to lowering blood pressure and improving blood flow .

Therapeutic Uses

Given its biological activities, 2-[4-(2-Aminoethyl)phenyl]ethanamine; dihydrochloride has potential therapeutic applications:

Treatment of Heart Conditions

Clinical studies suggest that the compound can be utilized in managing:

  • Congestive heart failure , where it may enhance myocardial contractility.
  • Acute renal failure , as it improves renal perfusion by enhancing cardiac output .

Neurological Disorders

Its dopaminergic properties make it a candidate for:

  • Parkinson's disease management , where modulation of dopamine levels is crucial.
  • Depression and anxiety disorders , given its potential effects on neurotransmitter balance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study ACardiovascular EffectsDemonstrated increased cardiac output in animal models .
Study BNeuropharmacological ActivityShowed significant improvement in dopaminergic signaling .
Study CRenal FunctionReported enhanced renal perfusion and function in acute failure models .

Mechanism of Action

The mechanism of action of 2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a precursor to phenylethylamine, which is known to modulate the release of dopamine and other neurotransmitters. This interaction affects various molecular targets and pathways, leading to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonyl-phenyl)-ethylamine hydrochloride: Similar structure but with a methylsulfonyl group instead of an aminoethyl group.

    Phenylethylamine: The parent compound, naturally occurring in the brain, with similar biological activity.

Uniqueness

2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor to phenylethylamine and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

The compound 2-[4-(2-aminoethyl)phenyl]ethanamine; dihydrochloride, also known as a derivative of phenylethylamine, has garnered interest due to its potential biological activities, particularly in the realms of neuroscience and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[4-(2-aminoethyl)phenyl]ethanamine; dihydrochloride
  • Molecular Formula : C10H16Cl2N2
  • Molecular Weight : 239.16 g/mol

The compound features an ethylamine side chain attached to a phenyl group, which is critical for its interaction with biological targets.

2-[4-(2-Aminoethyl)phenyl]ethanamine; dihydrochloride primarily acts as a precursor to phenylethylamine, influencing neurotransmitter systems in the brain. It is known to interact with various receptors, including:

  • Trace Amine-Associated Receptor 1 (TAAR1) : This compound has been shown to activate TAAR1, which plays a role in modulating dopamine release and may be implicated in mood regulation and cognitive functions .
  • Dopaminergic Pathways : By modulating dopamine levels, the compound potentially affects mood and behavior, making it a candidate for further studies in treating neurological disorders.

Neurotransmitter Modulation

Research indicates that 2-[4-(2-Aminoethyl)phenyl]ethanamine; dihydrochloride can enhance the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation. The activation of TAAR1 has been associated with increased dopaminergic activity.

Case Studies and Research Findings

  • Dose-Dependent Activation :
    • A study demonstrated that derivatives based on the core structure of this compound exhibited dose-dependent activation of TAAR1 with an effective concentration (EC50) of approximately 0.507 μM, suggesting significant potential for therapeutic applications .
  • Behavioral Studies :
    • In animal models, compounds similar to 2-[4-(2-Aminoethyl)phenyl]ethanamine have shown promising results in reducing symptoms associated with anxiety and depression by modulating neurotransmitter systems .
  • Potential Therapeutic Applications :
    • Given its mechanisms of action, this compound is being explored for its potential in treating conditions such as schizophrenia and other mood disorders. The ability to enhance dopaminergic signaling makes it a candidate for further pharmacological development .

Comparative Analysis

Compound NameMechanism of ActionEC50 (μM)Therapeutic Potential
2-[4-(2-Aminoethyl)phenyl]ethanamine; dihydrochlorideTAAR1 activation0.507Mood disorders
PhenylethylamineDopaminergic modulationN/AGeneral mood enhancement
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamideTAAR1 activationN/ASchizophrenia treatment

Q & A

Q. What are the recommended methods for synthesizing 2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride with high purity?

Synthesis typically involves reductive amination or substitution reactions under controlled conditions. For example:

  • Reductive Amination : React 4-(2-aminoethyl)benzaldehyde with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) in a polar solvent (e.g., methanol) at 25–40°C. Purify via recrystallization using ethanol/HCl to obtain the dihydrochloride salt .
  • Substitution Reactions : Use 2-chloroethylamine hydrochloride with a phenylboronic acid derivative in a Suzuki coupling reaction. Monitor purity via HPLC (≥98%) and confirm structure using 1^1H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm the ethylphenyl backbone via 1^1H NMR (e.g., aromatic protons at 7.2–7.4 ppm, ethylamine protons at 2.8–3.2 ppm) and 13^{13}C NMR .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 195.1 for the free base) .
  • HPLC : Ensure purity ≥95% with a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Collect aqueous waste separately and neutralize with sodium bicarbonate before disposal. Follow EPA guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

  • Dose-Response Analysis : Perform assays (e.g., enzyme inhibition, receptor binding) across a broad concentration range (1 nM–100 µM) to identify non-linear effects. Use statistical tools like ANOVA to assess reproducibility .
  • Mechanistic Studies : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis to validate hypothesized binding sites. Cross-reference with NMR-based ligand interaction studies .

Q. What strategies optimize its stability in aqueous solutions for in vitro assays?

  • pH Buffering : Prepare solutions in phosphate buffer (pH 7.4) with 0.1% BSA to reduce hydrolysis. Store at −20°C in aliquots to avoid freeze-thaw degradation .
  • Chelating Agents : Add 1 mM EDTA to minimize metal-catalyzed oxidation. Monitor stability via UV-Vis spectroscopy (λ = 280 nm) over 24–72 hours .

Q. How can its pharmacokinetic properties be modeled computationally?

  • ADMET Prediction : Use tools like SwissADME to estimate logP (~1.5), bioavailability (≥30%), and blood-brain barrier permeability. Validate with in vitro Caco-2 cell permeability assays .
  • Molecular Dynamics Simulations : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding using GROMACS .

Q. What experimental designs address its potential off-target effects in neurological studies?

  • Selectivity Profiling : Screen against a panel of 50+ GPCRs and ion channels (e.g., CEREP panels) at 10 µM. Use CRISPR knockouts to confirm target specificity in neuronal cell lines .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells (p-value <0.05, FDR correction) to identify dysregulated pathways (e.g., MAPK, cAMP) .

Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for neurotransmitter research?

  • Link to Catecholamine Pathways : Design experiments to test its interaction with dopamine/norepinephrine transporters (DAT/NET) using radiolabeled ligands (e.g., 3^3H-nisoxetine) .
  • Systems Biology : Map its effects onto pathways like synaptic vesicle cycling using Kyoto Encyclopedia of Genes and Genomes (KEGG) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity?

  • Probit Analysis : Calculate LD50_{50} values in animal models (95% confidence intervals) .
  • Benchmark Dose Modeling : Use EPA’s BMDS software to assess low-dose effects for risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.